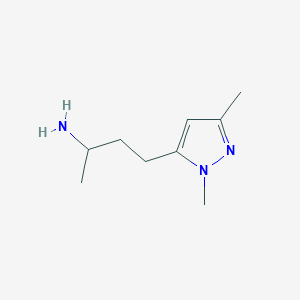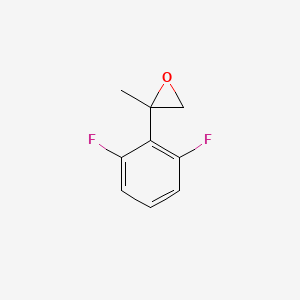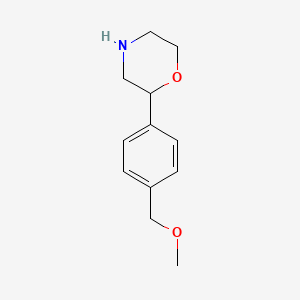
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine is a chemical compound that features a pyrazole ring substituted with two methyl groups and an amine group attached to a butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine typically involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazole: This can be achieved by reacting pyrazole with methylating agents such as methyl iodide or methyl bromide.
Attachment of the Butane Chain: The 1,3-dimethyl-1H-pyrazole is then reacted with a butane derivative, such as 4-bromobutane, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Materials Science: It can be utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds or act as a nucleophile in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dimethyl-1H-pyrazole: Lacks the butane chain and amine group.
4-(1H-pyrazol-5-yl)butan-2-amine: Lacks the methyl groups on the pyrazole ring.
4-(1,3-dimethyl-1H-pyrazol-5-yl)butanoic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine is unique due to the combination of its pyrazole ring with methyl substitutions and the presence of an amine group attached to a butane chain. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H17N3 |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
4-(2,5-dimethylpyrazol-3-yl)butan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-7(10)4-5-9-6-8(2)11-12(9)3/h6-7H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
MEEHLTSDWDZCGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)CCC(C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)






![2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13586414.png)
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride](/img/structure/B13586424.png)


![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)
![7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B13586447.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13586452.png)
